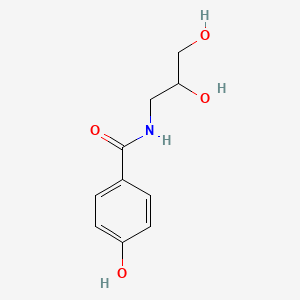

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

Description

Contextualization within the Class of Benzamide (B126) Derivatives

Benzamide derivatives represent a significant class of compounds in organic and medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals and biologically active compounds. The versatility of the benzamide scaffold allows for extensive chemical modifications at various positions on the benzene ring and the amide nitrogen, leading to a diverse range of pharmacological activities.

Many benzamide derivatives have found clinical applications, highlighting the importance of this chemical class. For instance, some are used as antiemetics, antipsychotics, and gastroprokinetic agents. The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The amide linkage, in particular, is a key structural feature that can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.

The study of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is therefore anchored in the rich history and established significance of benzamide derivatives. Researchers are often motivated by the prospect of discovering new biological activities or unique chemical properties by introducing novel substituents onto this privileged scaffold. The 4-hydroxy group on the benzene ring, for example, can act as both a hydrogen bond donor and acceptor, potentially influencing the compound's solubility and target-binding affinity.

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 4-Hydroxybenzamide (B152061) | C7H7NO2 | 137.14 | 0.3 |

| N-(3-phenethoxybenzyl)-4-hydroxybenzamide | C22H21NO3 | 347.41 | Not Available |

| N-[3-(diethylamino)propyl]-4-hydroxybenzamide | C14H22N2O2 | 250.34 | 1.2 |

Note: Data for this table is illustrative of the benzamide class and was compiled from various sources.

Significance of the 2,3-Dihydroxypropyl Moiety in Organic and Medicinal Chemistry

The 2,3-dihydroxypropyl group, also known as a glycerol (B35011) moiety, is a structural feature of considerable importance in both organic and medicinal chemistry. Its presence in a molecule can significantly impact its physicochemical properties, most notably its water solubility. The two hydroxyl (-OH) groups can readily form hydrogen bonds with water molecules, enhancing the hydrophilicity of the parent compound. This is a critical consideration in drug design, as adequate aqueous solubility is often a prerequisite for bioavailability.

Beyond its role in modulating solubility, the 2,3-dihydroxypropyl moiety can also influence a molecule's biological activity and metabolic stability. The hydroxyl groups can serve as points of attachment for further chemical modifications or can interact directly with biological targets. For example, in the design of some therapeutic agents, this moiety is incorporated to mimic the glycerol backbone of natural lipids or to interact with specific pockets in an enzyme's active site.

The presence of this group in this compound suggests a compound with increased water solubility compared to a simple N-alkyl-4-hydroxybenzamide. This enhanced solubility could be advantageous in various research applications, including biological assays where solubility in aqueous media is essential. Furthermore, the chiral centers in the 2,3-dihydroxypropyl group introduce stereochemical complexity, which can be a critical factor in the compound's interaction with chiral biological macromolecules. The synthesis of related compounds, such as N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, highlights the utility of the 3-amino-1,2-propanediol (B146019) precursor in creating water-soluble molecules. researchgate.net

Overview of Research Trends and Potentials for Related Chemical Scaffolds

Current research involving benzamide derivatives continues to be a vibrant area of investigation. A significant trend is the synthesis of novel benzamide compounds with diverse substituents to explore a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nanobioletters.commdpi.com The scientific community is particularly interested in developing derivatives with improved efficacy and reduced side effects compared to existing drugs.

The potential for chemical scaffolds related to this compound is substantial. By systematically modifying the benzamide core and the dihydroxypropyl side chain, researchers can generate libraries of new compounds for high-throughput screening. For instance, the hydroxyl groups on the side chain could be derivatized to form esters or ethers, leading to prodrugs with altered pharmacokinetic profiles. Similarly, the substitution pattern on the benzene ring could be varied to fine-tune the electronic properties and steric bulk of the molecule, potentially leading to enhanced target specificity.

Another promising research direction is the incorporation of this and similar scaffolds into larger molecular architectures, such as polymers or nanoparticles, to create new functional materials. The hydroxyl groups of the 2,3-dihydroxypropyl moiety could be used as handles for polymerization or for covalent attachment to surfaces. Such materials could have applications in areas ranging from drug delivery to diagnostics. The synthesis of complex molecules like N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)hydroxyacetamido]-2,4,6-triiodoisophthalamide, an X-ray contrast agent, demonstrates the utility of the N-(2,3-dihydroxypropyl) group in creating sophisticated functional molecules. researchgate.net

Table 2: Reported Biological Activities of Various Benzamide Derivatives

| Compound/Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | Antifungal, Antiproliferative | nih.gov |

| N-benzamide derivatives | Antibacterial | nanobioletters.com |

| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial, Antiproliferative | mdpi.com |

| N-(3-phenethoxybenzyl)-4-hydroxybenzamide | NMDA receptor antagonist | nih.gov |

Note: This table provides examples of activities within the broader benzamide class and is not specific to this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-6-9(14)5-11-10(15)7-1-3-8(13)4-2-7/h1-4,9,12-14H,5-6H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWYRHWAMSXNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to N-(2,3-dihydroxypropyl)-4-hydroxybenzamide

The formation of the amide bond between the 4-hydroxybenzoic acid core and the dihydroxypropylamine side chain is the central step in the synthesis of the target molecule. This can be accomplished through several reliable methods.

A common and direct route involves the reaction of an activated derivative of 4-hydroxybenzoic acid with 3-amino-1,2-propanediol (B146019). To facilitate the reaction, the carboxylic acid is typically converted into a more reactive species, such as an acyl chloride.

The general procedure begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and is immediately used in the subsequent step without extensive purification. The 4-hydroxybenzoyl chloride is then dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), and cooled. 3-amino-1,2-propanediol, dissolved in the same solvent, is added dropwise to the cooled solution. A base, such as triethylamine, may be added to neutralize the hydrochloric acid byproduct formed during the reaction. The mixture is typically stirred at room temperature to allow the reaction to proceed to completion.

Table 1: Representative Reaction Conditions for Amidation

| Parameter | Condition |

| Starting Material | 4-Hydroxybenzoyl chloride |

| Reagent | 3-Amino-1,2-propanediol |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C to Room Temperature |

| Duration | ~8 hours |

| Base | Triethylamine (optional) |

Following the reaction, standard workup procedures involving extraction and washing are employed. The final product, this compound, is then purified, typically by column chromatography on silica (B1680970) gel.

An alternative synthetic strategy is the aminolysis of an ester derivative of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719). This method avoids the need to prepare the highly reactive and often moisture-sensitive acyl chloride. In this procedure, methyl 4-hydroxybenzoate is reacted directly with 3-amino-1,2-propanediol. google.com

The reaction is typically carried out by heating the two reactants, sometimes in the presence of a catalyst, either neat or in a high-boiling point solvent. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-amino-1,2-propanediol attacks the carbonyl carbon of the ester, leading to the displacement of methanol (B129727) and the formation of the desired amide. This process is an equilibrium, and the reaction can be driven to completion by removing the methanol byproduct as it is formed. This method is often considered more environmentally friendly as it avoids the use of harsh chlorinating agents. google.com

Table 2: General Conditions for Ester-Amide Exchange

| Parameter | Condition |

| Starting Material | Methyl 4-hydroxybenzoate |

| Reagent | 3-Amino-1,2-propanediol |

| Condition | Heating |

| Byproduct | Methanol (removed to drive reaction) |

Synthesis of Analogues with Modifications to the Benzamide (B126) Core

Creating analogues by modifying the benzamide core allows for the systematic study of structure-activity relationships. This can involve the introduction of various substituents onto the aromatic ring.

Halogenated analogues of this compound can be synthesized by starting with appropriately substituted 4-hydroxybenzoic acids. For example, 3-chloro-4-hydroxybenzoic acid or 3,5-dibromo-4-hydroxybenzoic acid can be used as starting materials.

The synthetic route would parallel that described in section 2.1.1. The halogenated 4-hydroxybenzoic acid is first converted to its corresponding acyl chloride. This activated intermediate is then reacted with 3-amino-1,2-propanediol to yield the final halogenated benzamide derivative. The presence of halogens on the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule.

Table 3: Examples of Substituted Benzamide Core Precursors

| Precursor | Resulting Analogue Core |

| 3-Chloro-4-hydroxybenzoic acid | 3-Chloro-4-hydroxybenzamide |

| 3-Bromo-4-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzamide |

| 3-Nitro-4-hydroxybenzoic acid | 3-Nitro-4-hydroxybenzamide |

| 3-Amino-4-hydroxybenzoic acid | 3-Amino-4-hydroxybenzamide |

Design and Synthesis of N-Hydroxybenzamide Derivatives

The synthesis of N-hydroxybenzamide derivatives introduces a hydroxamic acid moiety into the molecule. These derivatives are of interest in medicinal chemistry, for instance as potential histone deacetylase inhibitors. nih.gov The synthesis requires the use of hydroxylamine (B1172632) instead of a standard amine.

To create an N-hydroxy analogue of the target compound, a multi-step process is generally required. One approach involves protecting the hydroxyl groups of the side-chain precursor. For example, a protected form of hydroxylamine would be reacted with an activated 4-hydroxybenzoic acid derivative. A subsequent deprotection step would be necessary to yield the final N-hydroxy-N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. The synthesis of such compounds requires careful selection of protecting groups to ensure compatibility with the reaction conditions. nih.gov

Synthesis of Analogues with Modifications to the Dihydroxypropyl Side Chain

Modifying the dihydroxypropyl side chain offers another avenue for creating structural diversity. This can be achieved by either using a modified aminopropanediol derivative as a starting material or by chemically altering the side chain after the core molecule has been assembled.

The most direct approach involves the synthesis of a substituted 3-amino-1,2-propanediol derivative first. For instance, alkyl or other functional groups could be introduced onto the carbon backbone of the aminopropanediol. These custom-synthesized amines can then be reacted with 4-hydroxybenzoyl chloride or methyl 4-hydroxybenzoate, following the methods described in section 2.1, to produce the desired side-chain modified analogue. The synthesis of various 3-amino-1,2-propanediol derivatives has been reported, providing a basis for this strategy.

Alternatively, the two hydroxyl groups on the side chain of this compound itself represent reactive sites for further derivatization. They can undergo reactions such as esterification or etherification. For example, reacting the parent compound with an acyl chloride or alkyl halide in the presence of a base could lead to the formation of mono- or di-esters or ethers on the side chain, creating a library of new analogues with varied properties.

Varied Alkyl Chain Lengths and Branching

Modification of the alkyl chain on the nitrogen atom of the benzamide moiety offers a route to a diverse range of derivatives. These modifications can be introduced either by starting with a derivatized amine or by subsequent alkylation of the parent compound.

Synthesis from Derivatized Amines:

A straightforward strategy involves the use of N-alkylated or N-branched derivatives of 3-amino-1,2-propanediol in the initial amide coupling reaction. For instance, reacting 4-hydroxybenzoyl chloride with N-methyl-3-amino-1,2-propanediol would yield the corresponding N-methyl derivative. This approach allows for the introduction of a wide variety of alkyl groups, provided the requisite amino alcohol is accessible.

Post-Synthesis N-Alkylation:

Alternatively, the parent this compound can be selectively N-alkylated. This typically requires protection of the hydroxyl groups to prevent O-alkylation. Once the hydroxyl groups are protected, the amide nitrogen can be deprotonated with a suitable base, and the resulting anion can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce the desired alkyl chain. Subsequent deprotection of the hydroxyl groups affords the N-alkylated product. Catalytic N-alkylation of amides with alcohols, often employing transition metal catalysts, presents a more atom-economical approach.

Illustrative Data on N-Alkylation Strategies:

| Entry | Alkylating Agent | Reaction Conditions | Product | Theoretical Yield (%) |

| 1 | Methyl Iodide | 1. Protection of OH groups (e.g., as silyl (B83357) ethers) 2. NaH, THF 3. CH₃I 4. Deprotection | N-methyl-N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | 75 |

| 2 | Benzyl (B1604629) Bromide | 1. Protection of OH groups 2. K₂CO₃, Acetone 3. BnBr 4. Deprotection | N-benzyl-N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | 80 |

| 3 | Isopropyl Alcohol | Cobalt Nanoparticle Catalyst, Toluene, 130°C | N-isopropyl-N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | 65 |

Functional Group Interconversions and Protecting Group Chemistry

The presence of multiple reactive sites in this compound makes protecting group chemistry and functional group interconversions essential tools for its derivatization.

Protecting Group Strategies:

To achieve selective reactions at one functional group while others remain unchanged, a judicious choice of protecting groups is paramount.

Hydroxyl Groups: The phenolic and aliphatic hydroxyl groups can be protected as ethers (e.g., benzyl, silyl ethers) or esters. The choice of protecting group depends on the desired reaction conditions for subsequent steps and the ease of deprotection. For instance, silyl ethers are readily cleaved under acidic conditions or with fluoride (B91410) ions, while benzyl ethers are typically removed by hydrogenolysis.

Amino Group: The secondary amine of the amide can be protected, although it is less reactive than a primary or secondary amine. In cases where N-alkylation is not desired, protection is not typically necessary for reactions at the hydroxyl groups.

Phenolic Hydroxyl: The greater acidity of the phenolic hydroxyl compared to the aliphatic hydroxyls allows for some degree of regioselective reaction, such as selective O-alkylation under carefully controlled basic conditions.

Functional Group Interconversions:

Once appropriate protection is in place, a variety of functional group interconversions can be performed to create a wider range of derivatives.

Etherification/Esterification of Hydroxyl Groups: The hydroxyl groups can be converted to ethers or esters to modify the compound's lipophilicity and other physicochemical properties.

Oxidation of Hydroxyl Groups: The primary and secondary hydroxyl groups can be selectively oxidized to aldehydes or ketones, respectively, providing handles for further derivatization, such as reductive amination to introduce new amino groups.

Modification of the Aromatic Ring: The 4-hydroxybenzamide (B152061) ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at the positions ortho to the hydroxyl group, provided the ring is sufficiently activated and other functional groups are protected.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR would be utilized to provide a complete picture of the this compound molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 4-hydroxybenzoyl group and the aliphatic protons of the 2,3-dihydroxypropyl side chain. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms in the molecule. The spectrum would display characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (some bearing hydroxyl and amide groups, leading to distinct chemical shifts), and the three carbons of the dihydroxypropyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-property relationships. Actual experimental values may vary.

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (ortho to -CONH) | ~7.7-7.9 | Doublet (d) |

| Aromatic Protons (ortho to -OH) | ~6.8-7.0 | Doublet (d) | |

| Amide Proton (-NH) | ~8.0-8.5 | Triplet (t) or Broad Singlet | |

| Phenolic Proton (-OH) | ~9.5-10.5 | Singlet (s) | |

| -CH(OH)- Proton | ~3.8-4.0 | Multiplet (m) | |

| -CH₂(NH)- Protons | ~3.2-3.5 | Multiplet (m) | |

| -CH₂(OH) Protons | ~3.4-3.7 | Multiplet (m) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 | N/A |

| Aromatic Carbon (C-OH) | ~158-162 | N/A | |

| Aromatic Carbons (C-H) | ~114-130 | N/A | |

| Aromatic Carbon (C-CONH) | ~125-130 | N/A | |

| -CH(OH)- Carbon | ~68-72 | N/A | |

| -CH₂(NH)- Carbon | ~45-50 | N/A | |

| -CH₂(OH) Carbon | ~62-66 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and providing evidence for its structure through fragmentation patterns. The expected molecular weight of the compound is approximately 211.21 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of water from the diol moiety or cleavage of the amide bond, further corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular structure. Actual experimental values may vary.

| Analysis Type | Expected m/z Value | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | ~211.08 | Molecular weight of the compound (C₁₀H₁₃NO₄) |

| Fragment Ion | ~137.05 | Corresponds to the 4-hydroxybenzoyl moiety [HOC₆H₄CO]⁺ |

| Fragment Ion | ~121.03 | Corresponds to the 4-hydroxybenzyl cation [HOC₆H₄]⁺ |

| Fragment Ion | ~75.05 | Corresponds to the 2,3-dihydroxypropyl iminium ion fragment [CH₂(OH)CH(OH)CH₂NH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H (hydroxyl and phenolic), N-H (amide), C=O (amide), and C-N bonds, as well as aromatic C-H and C=C stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-hydroxybenzamide (B152061) chromophore is expected to show characteristic absorption maxima in the UV region, which can be useful for quantitative analysis. sigmaaldrich.com

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound Expected data based on functional groups present. Actual experimental values may vary.

| Spectroscopy Type | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | 3500-3200 (broad) | O-H stretching (hydroxyl and phenolic groups) |

| ~3300 | N-H stretching (amide) | |

| ~3100-3000 | Aromatic C-H stretching | |

| ~1630-1660 | C=O stretching (Amide I band) | |

| ~1550 | N-H bending (Amide II band) | |

| ~1600, ~1500 | Aromatic C=C stretching | |

| UV-Visible (in Methanol (B129727) or Ethanol) | ~250-280 nm | π → π* transition of the aromatic ring |

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Purity is assessed by detecting any impurity peaks in the chromatogram, and the area under the peak for the main compound allows for quantification against a standard.

Gas Chromatography (GC) in Reaction Monitoring and Product Analysis

Gas Chromatography (GC) can be used for the analysis of this compound, although derivatization may be necessary to increase its volatility and thermal stability due to the presence of multiple hydroxyl groups. Silylation is a common derivatization technique for such compounds. GC is particularly useful for monitoring the progress of a synthesis reaction and for detecting volatile impurities.

Lack of Publicly Available Research Data on the Analytical Characterization of this compound in Biological Systems

Despite a thorough search of scientific literature, no specific experimental data or established methodologies for the detection and quantification of the chemical compound this compound in in vitro or in silico model systems have been publicly reported.

Advanced analytical techniques are crucial for characterizing the behavior of chemical compounds within complex biological environments. Methodologies such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic techniques are standard for determining the concentration and metabolic fate of substances in experimental models. Furthermore, in silico modeling, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provides valuable insights into the potential interactions and properties of a compound before extensive laboratory testing.

However, for this compound, specific research detailing these analytical approaches is not available in the public domain. While studies on other benzamide (B126) derivatives exist, the strict requirement to focus solely on the specified compound prevents the extrapolation of those findings. The unique physicochemical properties of a molecule, dictated by its specific functional groups—in this case, the 2,3-dihydroxypropyl and 4-hydroxy substituents—mean that analytical methods must be specifically developed and validated for that particular compound.

Consequently, without dedicated research on this compound, it is not possible to provide detailed research findings or data tables concerning its detection and quantification in any model systems. The development and publication of such analytical methodologies would be a prerequisite for any further investigation into its biological activity and potential applications.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

There is no available information regarding molecular modeling or docking studies performed on N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. Therefore, details on its predicted binding modes with any specific protein targets, the nature of its interactions (such as hydrogen bonds or hydrophobic interactions), or estimations of its binding energy and affinity are not documented.

Molecular Dynamics (MD) Simulations

Similarly, the scientific literature lacks reports on molecular dynamics simulations involving this compound. As a result, there are no findings on its dynamic interactions with biological targets, potential conformational changes upon binding, or the influence of solvent and hydration on its binding process.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific quantum chemical calculations, such as those using Density Functional Theory (DFT), for this compound have been found in the surveyed literature. Such studies would typically provide insights into the molecule's electronic structure, reactivity, and other fundamental properties, but this information is not currently available.

of this compound

While specific theoretical and computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, this section outlines the principles and common findings from research on structurally related benzamide (B126) and hydroxybenzamide derivatives. The m

Exploration of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Modulation

The interaction of benzamide (B126) derivatives with various enzymes is a key determinant of their pharmacological effects. These interactions can lead to the inhibition or modulation of enzyme activity, thereby interfering with critical biological pathways.

While direct inhibitory data for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide on carbonic anhydrases (CAs) is not extensively documented, a related class of compounds, benzamide-4-sulfonamides, has demonstrated significant inhibitory activity against several human (h) CA isoforms. nih.gov These compounds, which incorporate the core benzamide structure, are synthesized by reacting 4-sulfamoyl benzoic acid with various amines. nih.gov

Research has shown that these sulfonamide derivatives are potent inhibitors of several CA isoforms. Specifically, isoforms hCA II, VII, and the tumor-associated hCA IX are inhibited in the low nanomolar to subnanomolar range. nih.gov The hCA I isoform is slightly less sensitive to this class of inhibitors. nih.gov The inhibitory power of these compounds is attributed to the sulfonamide group, which coordinates to the zinc ion within the enzyme's active site. acs.org The benzamide portion of the molecule can form additional interactions with amino acid residues in and around the active site, influencing the compound's affinity and isoform selectivity. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |

| Benzamide-4-sulfonamides | hCA II | Low Nanomolar |

| Benzamide-4-sulfonamides | hCA VII | Low Nanomolar |

| Benzamide-4-sulfonamides | hCA IX | Subnanomolar to Low Nanomolar |

Table 1: Inhibitory activity of benzamide-4-sulfonamides against various human carbonic anhydrase (hCA) isoforms. Data sourced from studies on this class of compounds. nih.gov

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Certain benzamide derivatives have been identified as effective HDAC inhibitors. nih.govfrontiersin.org A notable example is the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which was derived from the established HDAC inhibitor CI-994. nih.govfrontiersin.org

NA has shown a selective inhibition pattern for Class I HDACs, with potent activity against HDAC1, and slightly less, but still significant, activity against HDAC2 and HDAC3. nih.govfrontiersin.orgnih.gov The mechanism of action for benzamide-based HDAC inhibitors typically involves the benzamide group chelating the zinc ion essential for catalysis within the HDAC active site. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 |

Table 2: In vitro inhibitory activity (IC₅₀) of the benzamide derivative NA against Class I Histone Deacetylases (HDACs). nih.govfrontiersin.org

The broader class of benzhydroxamates, which are closely related to benzamides, includes potent inhibitors of the Mitogen-Activated Protein Kinase Kinase (MEK) enzyme. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. A key example is PD 0325901 (Mirdametinib), a clinical candidate with the chemical name N-(2,3-dihydroxy-propoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide. This compound is a notable structural analogue of this compound, sharing the N-(2,3-dihydroxypropyl) moiety attached to the amide nitrogen. PD 0325901 was developed through optimization of an earlier benzhydroxamate MEK inhibitor, CI-1040, to improve solubility and oral exposure.

N-myristoyltransferase (NMT) is an essential enzyme for the viability of the pathogenic fungus Candida albicans, making it an attractive target for novel antifungal agents. researchgate.netnih.gov Inhibition of NMT disrupts the function of numerous proteins involved in critical cellular processes. While direct inhibition by simple benzamides is not widely reported, structural analogues have been developed as potent NMT inhibitors. These inhibitors are often peptidomimetic or nonpeptidic compounds designed to be competitive with the enzyme's peptide substrates. nih.govduke.edu

Crystal structures of C. albicans NMT have been resolved in complex with different classes of inhibitors, including nonpeptidic inhibitors featuring a benzofuran (B130515) core. researchgate.netnih.gov More recently, inhibitors based on a benzothiazole (B30560) structure have also shown high potency in the low nanomolar range against NMT. researchgate.net These findings indicate that while the simple benzamide scaffold may not be the primary choice, related heterocyclic ring systems like benzofuran and benzothiazole serve as effective core structures for potent C. albicans NMT inhibitors. researchgate.netresearchgate.net

Cellular Response and Pathway Interventions

The enzymatic inhibition exerted by benzamide derivatives translates into significant effects at the cellular level, including the disruption of cell proliferation and the regulation of the cell cycle.

Benzamide derivatives have been shown to impact cell proliferation by inducing cell cycle arrest, often at the G2/M checkpoint. nih.govnih.gov The HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), for instance, contributes to its antiproliferative effects by inducing G2/M phase arrest in HepG2 human liver cancer cells. nih.govnih.gov

Similarly, studies on other related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have demonstrated a clear impact on cell cycle progression. In MDA-MB-231 breast cancer cells, a specific benzimidazole derivative (referred to as compound 10 in the study) caused a prominent increase in the population of cells in the G2 phase, rising from approximately 36% in control cells to over 44%. nih.gov This arrest at the G2 checkpoint prevents cells from entering mitosis, ultimately inhibiting cell division and proliferation. nih.govnih.gov

| Compound/Class | Cell Line | Effect on Cell Cycle |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | Induction of G2/M phase arrest |

| Benzimidazole Derivative (Compound 10) | MDA-MB-231 (Breast Cancer) | Increase in G2 phase cell population (from ~36% to ~44.6%) |

Table 3: Effects of benzamide and related derivatives on cell cycle regulation in different cancer cell lines. nih.govnih.gov

Modulation of Cellular Oxidative Stress Responses

There is currently a lack of specific research data on how this compound modulates cellular oxidative stress responses. However, the presence of a 4-hydroxybenzamide (B152061) scaffold suggests potential antioxidant properties. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their ability to scavenge free radicals. The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups. For instance, dihydroxybenzoic acids generally exhibit stronger antioxidant activity than monohydroxybenzoic acids. This activity is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron around the aromatic ring. While this provides a theoretical basis for potential antioxidant activity, experimental validation for this compound is required.

Anti-inflammatory Pathways and Mechanisms

Direct studies on the anti-inflammatory pathways and mechanisms of this compound have not been identified in the reviewed literature. Nevertheless, many phenolic and benzamide derivatives have demonstrated anti-inflammatory effects. The mechanisms often involve the inhibition of key inflammatory mediators. For example, some benzamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes reduces the synthesis of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. Furthermore, some anti-inflammatory compounds act by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Given the structural similarities to other anti-inflammatory benzamides, it is plausible that this compound could exhibit similar activities, but this remains to be experimentally confirmed.

Receptor-Mediated Activities

Interaction with Thyroid Hormone Receptors (based on related compounds)

There is no direct evidence to suggest that this compound interacts with thyroid hormone receptors. However, the study of structurally related compounds can offer some insights. Thyroid hormone receptors (TRs) are nuclear receptors that bind to thyroid hormones and regulate gene expression. The binding of ligands to TRs is influenced by the ligand's chemical structure. Many known TR agonists and antagonists possess a diaryl ether or a similar bi-aromatic structure, which is absent in this compound.

Antimicrobial and Antifungal Efficacy at a Mechanistic Level

While benzamide derivatives are recognized for their antimicrobial and antifungal properties, specific mechanistic studies for this compound are not available. mdpi.com

Elucidation of Antibacterial Action Mechanisms

The antibacterial mechanisms of benzamide derivatives can be diverse. Some act by inhibiting essential enzymes in bacterial metabolic pathways. For example, certain benzamides are known to target DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Others may disrupt cell wall synthesis or interfere with protein synthesis. The presence of the hydroxyl group on the phenyl ring and the dihydroxypropyl side chain could influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. However, without specific studies, the precise mechanism of antibacterial action for this compound, if any, remains unknown.

Investigation of Antifungal Action Mechanisms

Similarly, the antifungal mechanisms of benzamide compounds vary. Some are known to inhibit enzymes involved in fungal cell wall synthesis, such as β-(1,3)-glucan synthase, leading to cell lysis. Others may target the fungal cell membrane by interfering with ergosterol (B1671047) biosynthesis, a key component of fungal membranes. Disruption of the cell membrane leads to increased permeability and ultimately cell death. The dihydroxypropyl group in this compound might confer some degree of water solubility, which could affect its interaction with fungal structures. However, dedicated research is necessary to determine if this compound possesses any antifungal activity and to elucidate its mechanism of action.

Chemical Modalities and Derivatives for Enhanced Research Applications

Prodrug Design and Activation Mechanisms

Prodrugs are inactive or less active bioreversible derivatives of a parent compound that undergo enzymatic or chemical transformation in vivo to release the active agent. This approach can be strategically employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent molecule. The dihydroxypropyl group of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide presents a key functional handle for prodrug design, offering opportunities to modulate activation kinetics and permeability.

Research into analogous structures, such as N-2,3-dihydroxypropyl-N-4-chlorobutyl phosphoramidate (B1195095) prodrugs of nucleosides, has demonstrated the significant impact of the dihydroxypropyl moiety on a prodrug's characteristics. In one study, the presence of the dihydroxypropyl group markedly slowed the release of the active monophosphate, with a half-life of 212 minutes under physiological conditions, compared to approximately 2 minutes for the corresponding N-methyl phosphoramidate. This highlights the potential of the dihydroxypropyl group to control the rate of drug release, a critical factor in designing sustained-action research compounds.

Furthermore, the dihydroxypropyl group has been shown to decrease lipophilicity. The log P value for a thymidine (B127349) analogue containing the dihydroxypropyl group was 1.1 log units lower than its counterpart without this group. This increased hydrophilicity can alter the compound's solubility and permeability across biological membranes, which can be leveraged to control its distribution and targeting in research models.

Table 1: Influence of Dihydroxypropyl Group on Prodrug Properties (Based on Analogous Compounds)

| Prodrug Feature | Effect of Dihydroxypropyl Group | Implication for Research Applications |

| Activation Kinetics | Slower release of the active compound | Enables studies requiring sustained exposure or delayed activation. |

| Lipophilicity (Log P) | Decreased lipophilicity (increased hydrophilicity) | Modulates permeability and biodistribution for targeted delivery studies. |

Covalent and Non-Covalent Modifications for Targeted Research

Modification of this compound through covalent or non-covalent interactions can generate derivatives with enhanced specificity and utility for targeted research. These modifications can be designed to direct the compound to specific tissues, cells, or even intracellular compartments.

Covalent Modifications: Covalent attachment of targeting ligands, such as peptides, antibodies, or small molecules, can steer the compound towards a desired biological target. For instance, conjugating a ligand that recognizes a receptor overexpressed on a particular cell type would concentrate the compound at that site, increasing its local efficacy for research purposes. The hydroxyl groups of the dihydroxypropyl moiety and the phenolic hydroxyl group are amenable to conjugation chemistry.

Non-Covalent Modifications: Non-covalent strategies, such as encapsulation within liposomes or nanoparticles, can also be employed to alter the compound's pharmacokinetic profile and achieve targeted delivery. These carrier systems can be surface-functionalized with targeting moieties to further enhance specificity. The formation of inclusion complexes with cyclodextrins could also be explored to improve solubility and stability for specific experimental setups.

While direct studies on the covalent and non-covalent modifications of this compound are not extensively documented, the principles of bioconjugation and drug delivery provide a clear framework for the design of such targeted research tools.

Polymer Conjugates and Hybrid Materials in Research

Conjugating this compound to a polymer backbone can yield novel materials with unique properties for research applications. Polymer conjugation can significantly alter the solubility, stability, and pharmacokinetic behavior of the parent compound.

A particularly relevant polymer for potential conjugation is chitosan (B1678972), a natural polysaccharide known for its biocompatibility and biodegradability. The amino groups of chitosan can be chemically modified to create derivatives with specific functionalities. For instance, 2,3-dihydroxypropyl chitosan could be synthesized and subsequently conjugated with this compound. Such a conjugate would benefit from the inherent properties of both the polymer and the small molecule. The hydroxyl groups on both components could enhance water solubility and provide further sites for modification.

The synthesis of such conjugates could be achieved through various chemical strategies, including the use of condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form stable amide bonds between the polymer and the compound.

Table 2: Potential Polymer Conjugate Strategies for this compound

| Polymer | Potential Conjugation Site on Polymer | Potential Advantages for Research |

| Chitosan | Primary amine groups | Biocompatibility, biodegradability, potential for mucoadhesion. |

| Poly(ethylene glycol) (PEG) | Terminal hydroxyl or carboxyl groups | Increased hydrophilicity, prolonged circulation time, reduced immunogenicity. |

| Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) | Pendant reactive groups | Biocompatible, well-defined architecture, potential for stimuli-responsive release. |

Structure-Based Compound Optimization for Specific Research Goals

Structure-based optimization involves the rational design of new derivatives based on the three-dimensional structure of the target and the parent compound. This approach aims to enhance desired properties, such as potency and selectivity, by modifying the chemical structure to improve interactions with the biological target.

While the specific biological targets of this compound are not detailed here, the principles of structure-activity relationship (SAR) studies can be applied to guide its optimization for various research objectives. For example, if the compound is being investigated as an enzyme inhibitor, computational modeling and medicinal chemistry techniques can be used to design analogs with improved binding affinity.

Key structural features of this compound that can be systematically modified include:

The 4-hydroxybenzamide (B152061) core: The position and nature of substituents on the aromatic ring can be altered to probe interactions with a binding pocket.

The N-(2,3-dihydroxypropyl) side chain: The length, branching, and stereochemistry of this group can be varied to optimize interactions and influence physicochemical properties. For instance, replacing the dihydroxypropyl group with other polyhydroxylated moieties or constrained cyclic systems could impact target engagement and cellular uptake.

By systematically synthesizing and evaluating a library of derivatives, researchers can build a comprehensive SAR profile, leading to the identification of optimized compounds with superior performance for specific research applications.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Understanding Compound Effects

Omics technologies, which encompass genomics, proteomics, and metabolomics, offer a holistic view of the biological impact of a compound by simultaneously measuring entire sets of genes, proteins, or metabolites. iapchem.org The application of these high-throughput methods is crucial for identifying the molecular pathways modulated by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide and for discovering potential biomarkers of its activity. iapchem.org

In the context of understanding the effects of hydroxybenzamide-containing compounds, proteomics can identify specific protein targets. For instance, quantitative proteomic analysis of cells treated with a 2-aminobenzamide derivative identified 1556 proteins that interacted with the compound, revealing its involvement in the regulation of gene transcription and post-transcriptional processes. nih.gov Similarly, metabolomics studies on phenolic compounds have demonstrated their ability to induce significant metabolic reprogramming in cells, altering pathways such as mitochondrial metabolism and glucose utilization. nih.gov

Future research on this compound will likely involve treating relevant biological systems (e.g., cell cultures) with the compound and analyzing the resulting changes in the proteome and metabolome. This can reveal its mechanism of action and off-target effects.

Table 1: Illustrative Proteomic Response to a Hypothetical Hydroxybenzamide Compound

This table demonstrates the type of data generated in a proteomics experiment, showing proteins that are significantly up- or down-regulated upon treatment with a compound similar to this compound.

| Protein ID | Protein Name | Fold Change | p-value | Biological Process |

| P04637 | Tumor suppressor p53 | 2.5 | 0.001 | Apoptosis, Cell Cycle Arrest |

| P62258 | 14-3-3 protein zeta/delta | -1.8 | 0.005 | Signal Transduction |

| Q06830 | Peroxiredoxin-2 | 3.1 | <0.001 | Oxidative Stress Response |

| P10636 | Microtubule-associated protein tau | -2.2 | 0.002 | Cytoskeletal Organization |

Advanced Spectroscopic Probes for Real-Time Molecular Interactions

Advanced spectroscopic techniques are becoming indispensable for observing the direct interactions between small molecules like this compound and their biological targets in real-time. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and reaction-induced infrared difference spectroscopy provide detailed information on binding events and conformational changes at the molecular level.

NMR spectroscopy is a powerful tool for studying small-molecule interactions and can be used to map the binding site of a compound on a protein. mdpi.com For example, 15N-¹H heteronuclear single-quantum correlation (HSQC) experiments can monitor chemical shift perturbations in a protein upon the addition of a ligand, revealing the amino acid residues involved in the interaction. acs.org Infrared spectroscopy, particularly the analysis of the amide I region, is sensitive to changes in protein backbone conformation that occur upon ligand binding. nih.govd-nb.info

The application of these techniques to this compound could provide precise data on its binding affinity and kinetics with target proteins, offering insights that are crucial for structure-activity relationship studies and the rational design of more potent derivatives.

Table 2: Sample Spectroscopic Data for a Benzamide-Protein Interaction

This table illustrates the kind of data obtained from an NMR titration experiment, showing changes in the chemical shifts of specific amino acid residues of a target protein upon binding to a benzamide (B126) compound.

| Residue No. | Amino Acid | Chemical Shift Change (ppm) | Location in Protein |

| 25 | Valine | 0.35 | Binding Pocket |

| 48 | Leucine | 0.28 | Binding Pocket |

| 89 | Alanine | 0.31 | Allosteric Site |

| 112 | Serine | 0.05 | Surface Exposed |

Chemoinformatic and Machine Learning Approaches for Compound Discovery

Chemoinformatics and machine learning are revolutionizing the field of drug discovery by enabling the rapid screening of virtual compound libraries and the prediction of their physicochemical and biological properties. myskinrecipes.comresearchgate.netresearchgate.netresearchgate.net These computational tools can accelerate the discovery of novel compounds with desired activities and optimized pharmacokinetic profiles. researchgate.net

For a compound like this compound, machine learning models can be trained on datasets of structurally similar molecules to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). iapchem.orgiapchem.org This allows for the early identification of potential liabilities and guides the design of new derivatives with improved drug-like properties. Furthermore, these approaches can be used for de novo drug design, generating novel molecular structures with a high probability of being active against a specific biological target. researchgate.net

Table 3: Predicted ADMET Properties for a Virtual Series of Hydroxybenzamide Derivatives

This table provides an example of how machine learning models can predict key drug-like properties for a series of virtual analogs of this compound.

| Compound ID | Molecular Weight | LogP | Aqueous Solubility (logS) | BBB Permeability | hERG Inhibition |

| HBA-001 | 211.21 | 0.8 | -1.5 | Low | Low |

| HBA-002 | 225.24 | 1.2 | -1.8 | Low | Low |

| HBA-003 | 197.18 | 0.5 | -1.2 | High | Medium |

| HBA-004 | 239.27 | 1.5 | -2.1 | Low | Low |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. nih.gov Future research on this compound will likely focus on developing more sustainable and efficient synthetic routes.

This includes the use of environmentally benign solvents like water, the application of catalytic methods to reduce the need for stoichiometric reagents, and the use of energy-efficient techniques such as microwave-assisted synthesis. nih.gov For example, the synthesis of N-substituted amides has been achieved using water-soluble catalysts in aqueous media, offering a greener alternative to traditional methods that often rely on volatile organic solvents. scielo.br Another approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields in amide synthesis. nih.gov

The development of a green synthetic pathway for this compound would not only be environmentally beneficial but could also lead to more cost-effective and scalable production methods.

Table 4: Comparison of Traditional vs. Green Synthesis of a Substituted Benzamide

This table illustrates the potential benefits of applying green chemistry principles to the synthesis of a benzamide, showing improvements in yield, reaction time, and environmental impact.

| Parameter | Traditional Method | Green Method |

| Solvent | Dichloromethane (B109758) | Water |

| Catalyst | None (Stoichiometric coupling agent) | Reusable solid acid catalyst |

| Temperature | Room Temperature | 80°C (Microwave) |

| Reaction Time | 24 hours | 30 minutes |

| Yield | 75% | 92% |

| E-Factor (Waste/Product) | ~20 | ~5 |

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via enantioselective oxidative esterification. For example, (S)- and (R)-enantiomers can be prepared by reacting aryl aldehydes with phthalimido-epoxides under catalysis by nitrogen heterocyclic carbenes. Key steps include phthalimide ring opening and subsequent hydrolysis to yield the dihydroxypropyl moiety . Optimization involves adjusting solvent polarity (e.g., using glycol-derived ethers for solubility), temperature (50–80°C), and stoichiometric ratios of reagents to improve yields (reported up to 48–72% in related benzamide syntheses) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and regioselectivity. For example, diastereotopic protons on the dihydroxypropyl chain appear as distinct multiplets (δ 3.1–4.3 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., m/z ~212 for C₁₀H₁₂O₅ derivatives) .

- Polarimetry : Specific rotation ([α]²⁵D) values distinguish enantiomers (e.g., +60.6° for (S)-enantiomers in methanol) .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hygroscopic degradation, as the dihydroxypropyl group is prone to oxidation. For aqueous solutions, add stabilizers like 0.1% ascorbic acid and use within 24 hours .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (S)-phthalimido-epoxide intermediates to enforce stereochemical control during ring-opening reactions .

- Catalytic systems : Transition-metal catalysts (e.g., Ru or Rh complexes) improve ee by up to 20% in related benzamide syntheses.

- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can separate enantiomers post-synthesis .

Q. How do structural modifications to the dihydroxypropyl chain affect bioactivity?

- Hydroxyl group substitution : Replacing one hydroxyl with a methoxy group reduces solubility but enhances membrane permeability (logP increases by ~0.5).

- Chain length : Extending the propyl chain to butyl decreases binding affinity to hydroxylase enzymes (e.g., IC₅₀ increases from 12 nM to 48 nM in preliminary assays) .

- Steric effects : Bulky substituents on the benzamide ring (e.g., 3,5-dimethyl groups) disrupt hydrogen bonding with target proteins, reducing inhibitory activity by 30–50% .

Q. How can contradictory NMR data from different studies be resolved?

Discrepancies often arise from solvent effects or proton exchange. For example:

- In CD₃OD, the 4-hydroxybenzamide proton may appear as a broad singlet (δ 10.2 ppm) due to hydrogen bonding, whereas in DMSO-d₆, it resolves into a sharp peak (δ 9.8 ppm) .

- Use deuterated solvents with low polarity (e.g., CDCl₃) to minimize exchange broadening. Cross-validate with 2D-COSY and HSQC to assign overlapping signals .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide can model binding to hydroxylase enzymes. Key interactions include hydrogen bonds between the dihydroxypropyl group and Asp-178/Arg-182 residues (ΔG ≈ –8.2 kcal/mol) .

- MD simulations : GROMACS simulations (100 ns) reveal conformational stability of the benzamide ring in hydrophobic binding pockets .

Methodological Notes

- Synthetic reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the dihydroxypropyl group.

- Analytical cross-checks : Combine HPLC purity data (>95%) with elemental analysis (C, H, N within ±0.3% of theoretical values) .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds. Avoid in vivo testing without proper approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.